molecular formula C22H20BrClN2O2 B11491778 1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11491778
M. Wt: 459.8 g/mol
InChI Key: GFDSTBDXBOHDKR-UHFFFAOYSA-N
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Description

1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of bromine, chlorine, and pyridine substituents adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-bromo-2-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate can then undergo cyclization with a pyridine derivative in the presence of a catalyst to yield the desired quinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical diversity.

Scientific Research Applications

1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its chemical properties can be exploited in the design of novel materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromo-2-chlorophenyl)-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.

    1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline:

Uniqueness

The presence of both bromine and chlorine atoms, along with the dimethyl and pyridine substituents, makes 1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione unique. These features contribute to its distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C22H20BrClN2O2

Molecular Weight

459.8 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)-7,7-dimethyl-4-pyridin-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C22H20BrClN2O2/c1-22(2)10-18-21(19(27)11-22)15(13-4-3-7-25-12-13)9-20(28)26(18)17-6-5-14(23)8-16(17)24/h3-8,12,15H,9-11H2,1-2H3

InChI Key

GFDSTBDXBOHDKR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)Br)Cl)C4=CN=CC=C4)C(=O)C1)C

Origin of Product

United States

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